molecular formula C6H3BrFI B1342649 1-Bromo-2-fluoro-3-iodobenzene CAS No. 958458-89-4

1-Bromo-2-fluoro-3-iodobenzene

Cat. No.: B1342649
CAS No.: 958458-89-4
M. Wt: 300.89 g/mol
InChI Key: AEBOPKUWEXVTNN-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-3-iodobenzene is an aromatic compound with the molecular formula C6H3BrFI It is a halogenated benzene derivative, characterized by the presence of bromine, fluorine, and iodine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-fluoro-3-iodobenzene can be synthesized through a multi-step process involving halogenation reactions. One common method involves the bromination of 2-fluoroiodobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-fluoro-3-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Typical reagents include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

    Nucleophilic Substitution: Common nucleophiles include hydroxide ions, amines, and alkoxides.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-3-iodobenzene involves its reactivity towards electrophiles and nucleophiles. The presence of multiple halogen atoms on the benzene ring influences its electronic properties, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or nucleophile .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-2-fluoro-3-iodobenzene is unique due to its specific arrangement of halogen atoms, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for targeted synthesis and specialized applications in various fields .

Properties

IUPAC Name

1-bromo-2-fluoro-3-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFI/c7-4-2-1-3-5(9)6(4)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBOPKUWEXVTNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597726
Record name 1-Bromo-2-fluoro-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958458-89-4
Record name 1-Bromo-2-fluoro-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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